Oxirane, [2-(phenylmethoxy)phenyl]-
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Overview
Description
Oxirane, [2-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound features a phenylmethoxy group attached to the phenyl ring, which is further connected to the oxirane ring. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [2-(phenylmethoxy)phenyl]- typically involves the epoxidation of a suitable precursor. One common method is the reaction of [2-(phenylmethoxy)phenyl]methanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of Oxirane, [2-(phenylmethoxy)phenyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxide ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a catalyst such as a Lewis acid (e.g., BF3) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Ring Opening: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.
Oxidation: The major products are diols or other oxygenated compounds.
Reduction: The major products are alcohols.
Scientific Research Applications
Oxirane, [2-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Oxirane, [2-(phenylmethoxy)phenyl]- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic and biological applications. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Oxirane, [2-(phenylmethoxy)phenyl]- is unique due to the presence of the phenylmethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other oxirane derivatives. Additionally, its specific structure allows for targeted applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-6-12(7-3-1)10-16-14-9-5-4-8-13(14)15-11-17-15/h1-9,15H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVDGQLBIZFXRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544815 |
Source
|
Record name | 2-[2-(Benzyloxy)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104340-25-2 |
Source
|
Record name | 2-[2-(Benzyloxy)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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